2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one: B4 , belongs to the pyrazoline derivative family. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. These compounds have attracted significant interest due to their confirmed biological and pharmacological activities . B4 exhibits potential in various areas, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Preparation Methods
B4 can be synthesized through the following method:
- A suitable chalcone (a precursor containing an α,β-unsaturated ketone) and p-hydrazinobenzenesulfonamide hydrochloride react in ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for 7 hours, resulting in B4 formation. Thin-layer chromatography (TLC) is used to monitor the reaction progress .
Chemical Reactions Analysis
B4 undergoes various chemical reactions:
Cyclization: B4 forms a pyrazoline ring structure.
N-Methylation: Methyl groups are introduced.
Condensation: B4 reacts with other compounds. Common reagents include chalcones, hydrazinobenzenesulfonamide, and glacial acetic acid. Major products include B4 itself and its derivatives.
Scientific Research Applications
B4 finds applications in:
Chemistry: As a scaffold for drug development.
Biology: Investigating biological pathways.
Medicine: Potential therapeutic agent.
Industry: Synthesis of novel compounds.
Mechanism of Action
The exact mechanism of B4’s effects remains an active area of research. It may interact with molecular targets and pathways related to oxidative stress, inflammation, or neurotransmission. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
B4’s uniqueness lies in its pyrazoline structure. Similar compounds include PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol) and other pyrazolines .
Properties
Molecular Formula |
C15H14BrN3O |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3 |
InChI Key |
QFWAKHHZIQIDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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